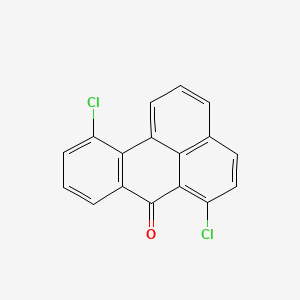
7H-Benz(de)anthracen-7-one, 6,11-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benz(de)anthracen-7-one, 6,11-dichloro- is a polycyclic aromatic hydrocarbon with the molecular formula C17H8Cl2O. This compound is characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents. It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- typically involves the chlorination of 7H-Benz(de)anthracen-7-one. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 6 and 11 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- may involve large-scale chlorination reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7H-Benz(de)anthracen-7-one, 6,11-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives depending on the nucleophile employed.
Scientific Research Applications
7H-Benz(de)anthracen-7-one, 6,11-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
7H-Benz(de)anthracen-7-one: The parent compound without chlorine substituents.
6,8-Dichloro-7H-Benz(de)anthracen-7-one: A similar compound with chlorine atoms at different positions.
Benzoanthrone: Another polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
7H-Benz(de)anthracen-7-one, 6,11-dichloro- is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
57248-95-0 |
|---|---|
Molecular Formula |
C17H8Cl2O |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
6,11-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-12-6-2-5-11-15(12)10-4-1-3-9-7-8-13(19)16(14(9)10)17(11)20/h1-8H |
InChI Key |
HLURXBJWOYRABC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC=C4Cl)C(=O)C3=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


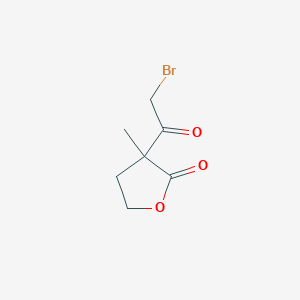
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
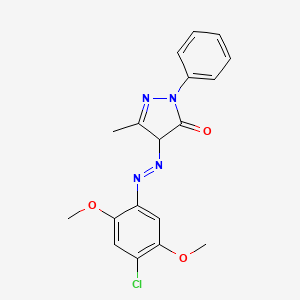




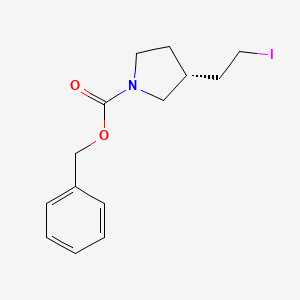

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
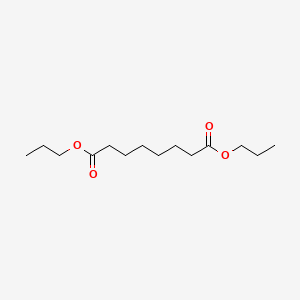

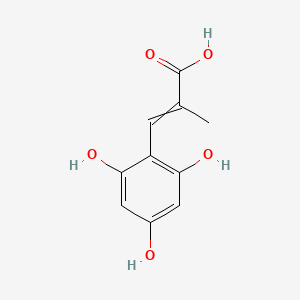
![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
